Factor XIa Inhibitory Potency: Direct Head-to-Head Comparison with the Unsubstituted Benzoate Analog
In the same Factor XIa fluorogenic assay (PubChem AID 846), the 4-methoxybenzoate ester (target compound) demonstrates an IC₅₀ of 2.66 × 10³ nM, while the unsubstituted benzoate analog (6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate, CAS 478029-28-6) shows an IC₅₀ of 1.97 × 10³ nM [1][2]. The 4-methoxy substituent thus reduces potency by a factor of 1.35 relative to the hydrogen analog.
| Evidence Dimension | Enzyme inhibition (IC₅₀) against human Factor XIa |
|---|---|
| Target Compound Data | IC₅₀ = 2.66 × 10³ nM |
| Comparator Or Baseline | Unsubstituted benzoate analog (CAS 478029-28-6): IC₅₀ = 1.97 × 10³ nM |
| Quantified Difference | ΔIC₅₀ = 690 nM (factor 1.35 less potent) |
| Conditions | Factor XIa (0.23 µg/mL), Boc-Glu-Ala-Arg-AMC substrate (15 µM), pH 7.4, 23°C, 2 h incubation, fluorescence readout |
Why This Matters
The quantifiable potency difference demonstrates that the 4-methoxy substituent is not a silent modification; researchers requiring maximal FXIa inhibition for biochemical assays should verify whether the 1.35-fold potency gap is acceptable for their experimental window, or if the unsubstituted analog is preferred.
- [1] BindingDB. BDBM32843: (6-oxidanylidene-1-phenyl-pyridazin-3-yl) 4-methoxybenzoate. IC₅₀ 2.66E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=32843 View Source
- [2] BindingDB. BDBM32844: (6-oxidanylidene-1-phenyl-pyridazin-3-yl) benzoate. IC₅₀ 1.97E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=32844 View Source
